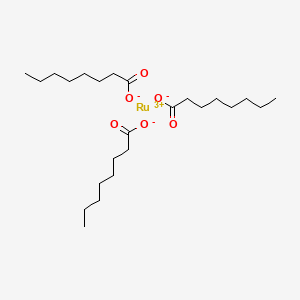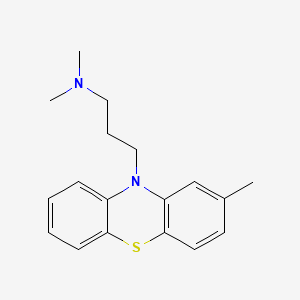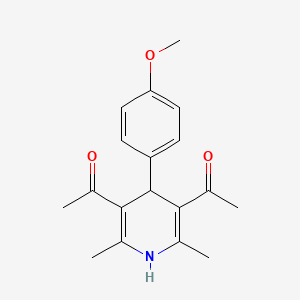
4-(Chloromethyl)-2-(4-chlorophenyl)-2-methyl-1,3-dioxolane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Chloromethyl)-2-(4-chlorophenyl)-2-methyl-1,3-dioxolane is an organic compound with a complex structure that includes a dioxolane ring substituted with chloromethyl and chlorophenyl groups
準備方法
The synthesis of 4-(Chloromethyl)-2-(4-chlorophenyl)-2-methyl-1,3-dioxolane typically involves the reaction of 4-chlorobenzaldehyde with chloromethyl methyl ether in the presence of an acid catalyst. The reaction conditions often include refluxing the reactants in an appropriate solvent such as toluene or dichloromethane. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
化学反応の分析
4-(Chloromethyl)-2-(4-chlorophenyl)-2-methyl-1,3-dioxolane undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, forming new carbon-carbon or carbon-heteroatom bonds.
Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: Reduction of the chloromethyl group can yield the corresponding methyl derivative.
Common reagents used in these reactions include nucleophiles like amines or thiols for substitution, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
4-(Chloromethyl)-2-(4-chlorophenyl)-2-methyl-1,3-dioxolane has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives may have potential biological activity, making it a candidate for drug development and biochemical studies.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism by which 4-(Chloromethyl)-2-(4-chlorophenyl)-2-methyl-1,3-dioxolane exerts its effects involves interactions with molecular targets such as enzymes or receptors. The chloromethyl and chlorophenyl groups can participate in binding interactions, influencing the compound’s activity. The dioxolane ring may also play a role in stabilizing the compound’s conformation and enhancing its reactivity.
類似化合物との比較
Similar compounds to 4-(Chloromethyl)-2-(4-chlorophenyl)-2-methyl-1,3-dioxolane include:
4-Chlorobenzaldehyde: A precursor in the synthesis of the target compound.
Chloromethyl methyl ether: Another precursor used in the synthesis.
4-Chlorophenyl derivatives: Compounds with similar chlorophenyl groups but different substituents on the dioxolane ring.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both chloromethyl and chlorophenyl groups, which confer distinct chemical and physical properties.
特性
CAS番号 |
3418-18-6 |
|---|---|
分子式 |
C11H12Cl2O2 |
分子量 |
247.11 g/mol |
IUPAC名 |
4-(chloromethyl)-2-(4-chlorophenyl)-2-methyl-1,3-dioxolane |
InChI |
InChI=1S/C11H12Cl2O2/c1-11(14-7-10(6-12)15-11)8-2-4-9(13)5-3-8/h2-5,10H,6-7H2,1H3 |
InChIキー |
VPUGDBJUIQBLND-UHFFFAOYSA-N |
正規SMILES |
CC1(OCC(O1)CCl)C2=CC=C(C=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


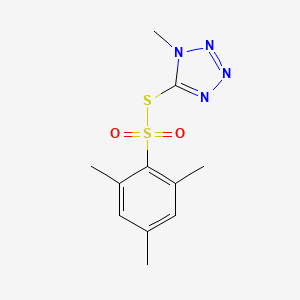


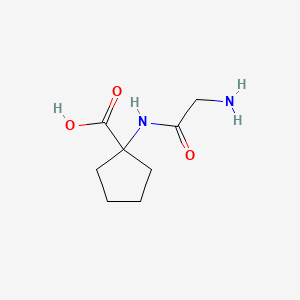
![4,9-Diphenyl-3a,4,9,9a-tetrahydro-4,9-epoxynaphtho[2,3-d][1,3]dioxol-2-one](/img/structure/B12803631.png)
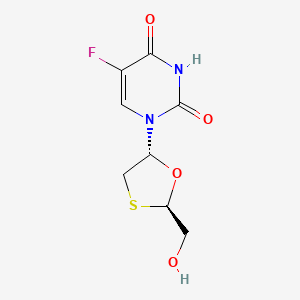
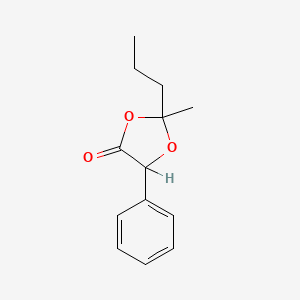
![6,7,7-Trimethoxybicyclo[4.2.0]octan-2-one](/img/structure/B12803653.png)
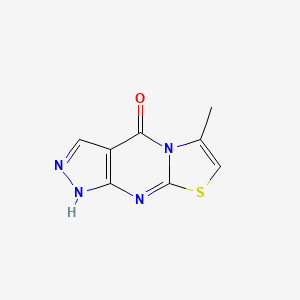
![[(1R,2S,6R,7R,8R)-4-[3-(dimethylamino)propyl]-3,5-dioxo-4-azatricyclo[5.2.1.02,6]decan-8-yl] benzoate](/img/structure/B12803656.png)
